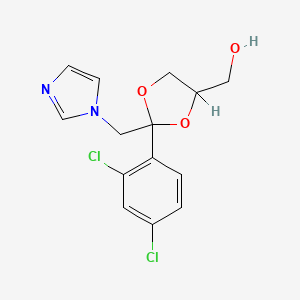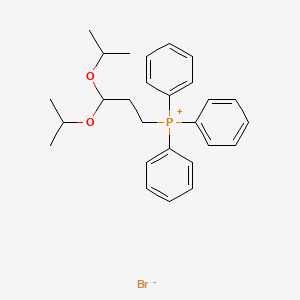![molecular formula C15H14ClNO4S B1362097 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid CAS No. 40279-97-8](/img/structure/B1362097.png)
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid” is a chemical compound . It is available for purchase for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid” are not fully detailed in the search results. The molecular formula is C15H14ClNO4S .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. It exhibits activity against Gram-positive bacterial strains and is also effective against the C. albicans strain . This suggests potential use in developing new antimicrobial agents, particularly in the fight against drug-resistant bacteria.
Antibiofilm Agents
The ability to disrupt biofilms is crucial in medical device coatings and water treatment systems. The compound’s structure allows it to be a candidate for antibiofilm agent development, which could prevent the formation of bacterial colonies that are resistant to conventional treatments .
Toxicity Assessment
Toxicity studies, particularly concerning aquatic organisms like Daphnia magna , are essential for environmental safety evaluations. This compound has been assessed for its toxicity levels, providing valuable data for its safe application in various fields .
In Silico Studies
In silico studies offer insights into the potential mechanism of action and toxicity of compounds without the need for extensive lab work. This compound has undergone such studies, which could accelerate the drug development process by predicting its behavior in biological systems .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives, such as N-acyl-α-amino acids and 1,3-oxazoles . These derivatives have their own unique applications, expanding the utility of the original compound .
Physico-Chemical Characterization
Understanding the physico-chemical properties of a compound is crucial for its application in material science. The compound has been characterized using spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data, which is vital for its application in designing new materials .
Pharmaceutical Research
Given its antimicrobial properties and the ability to synthesize various derivatives, this compound holds promise in pharmaceutical research. It could lead to the development of new drugs with specific targeting mechanisms or improved efficacy .
Environmental Safety
The compound’s toxicity profile and potential environmental impact have been studied, which is important for its application in areas such as agriculture, where runoff could affect local ecosystems .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDDEMYHWQZSLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377531 |
Source


|
| Record name | 2-{[(4-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
CAS RN |
40279-97-8 |
Source


|
| Record name | N-[(4-Chlorophenyl)sulfonyl]phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40279-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(4-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)







![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)




